REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])#[N:2].[C:9]([NH:12][C:13]1[CH:20]=[CH:19][C:16]([CH:17]=O)=[CH:15][CH:14]=1)(=[O:11])[CH3:10].N1CCCCC1>C(O)C>[C:9]([NH:12][C:13]1[CH:20]=[CH:19][C:16]([CH:17]=[C:3]([C:1]#[N:2])[C:4]([O:6][CH2:7][CH3:8])=[O:5])=[CH:15][CH:14]=1)(=[O:11])[CH3:10]
|
Name
|
|
Quantity
|
33.9 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OCC
|
Name
|
|
Quantity
|
59.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
It is filtered while hot
|
Type
|
CUSTOM
|
Details
|
The yellow solid obtained
|
Type
|
WASH
|
Details
|
is washed with hot ethanol
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
drying
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)C=C(C(=O)OCC)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32 g | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 41.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |